4-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride
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Overview
Description
4-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is known for its significant role as an intermediate in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a benzoic acid moiety linked to a difluoropiperidine group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride typically involves the reaction of 4,4-difluoropiperidine with a benzoic acid derivative. One common method includes the use of 4-bromomethylbenzeneboronic acid pinacol ester, which reacts with 4,4-difluoropiperidine in the presence of a base such as potassium carbonate in dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of solvents like dichloromethane and reagents such as trifluoromethylsulfonamide, with careful monitoring of temperature and reaction time to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoic acid moiety.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act as a histamine-3 receptor antagonist, blocking the action of histamine at these receptors. This interaction can modulate various physiological responses, including neurotransmission and immune responses .
Comparison with Similar Compounds
4,4-Difluoropiperidine hydrochloride: Shares the difluoropiperidine moiety but lacks the benzoic acid group.
4-(Trifluoromethyl)piperidine hydrochloride: Contains a trifluoromethyl group instead of difluoropiperidine.
3,3-Difluoroazetidine hydrochloride: Features a difluoroazetidine ring instead of piperidine.
Uniqueness: 4-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride is unique due to its combination of the benzoic acid and difluoropiperidine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and in research applications where these properties are advantageous .
Properties
IUPAC Name |
4-[(4,4-difluoropiperidin-1-yl)methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2.ClH/c14-13(15)5-7-16(8-6-13)9-10-1-3-11(4-2-10)12(17)18;/h1-4H,5-9H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBOQWXHKHSIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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